molecular formula C16H12F3NO B11836635 2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one

2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11836635
M. Wt: 291.27 g/mol
InChI Key: TXMXXCKHPPCYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one is a synthetic organic compound based on the privileged 2,3-dihydroquinolin-4(1H)-one scaffold. This scaffold is recognized in medicinal chemistry for its prevalence in bioactive molecules and natural products with diverse biological activities . The core dihydroquinolinone structure is a versatile intermediate for constructing more complex nitrogen-containing heterocycles, making it valuable for method development in organic synthesis . In pharmacological research, dihydroquinolin-4(1H)-one derivatives have demonstrated significant potential across multiple therapeutic areas. These compounds are frequently investigated for their anti-cancer properties, with some derivatives acting as potent angiogenesis inhibitors, as shown in zebrafish models . Additional research highlights their anti-inflammatory , antimicrobial , and antioxidant activities . The specific presence of the trifluoromethyl group on the pendant phenyl ring is a common strategy in drug design to enhance metabolic stability, alter electron distribution, and improve binding affinity to target proteins . This makes the compound a promising candidate for hit-to-lead optimization campaigns in drug discovery. The mechanism of action for dihydroquinolinone derivatives is often target-specific. Some function as enzyme inhibitors, such as carbonic anhydrase IX, a target relevant to cancer therapy . Others may exert effects through radical scavenging activities, contributing to their antioxidant profile, which is also of interest for developing fuel additives . Researchers can utilize this compound as a key building block for synthesizing novel chemical libraries or as a model substrate for developing new catalytic annulation and cyclization reactions . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H12F3NO

Molecular Weight

291.27 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C16H12F3NO/c17-16(18,19)12-7-3-1-5-10(12)14-9-15(21)11-6-2-4-8-13(11)20-14/h1-8,14,20H,9H2

InChI Key

TXMXXCKHPPCYKS-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Preparation Methods

Optimization of Reaction Parameters

  • Temperature : Elevated temperatures (120–140°C) are critical for achieving cyclization, with lower temperatures favoring intermediate formation but incomplete ring closure.

  • Catalyst Loading : Zinc chloride (20 mol%) enhances reaction efficiency by coordinating to the carbonyl oxygen, facilitating enolization and cyclization.

  • Solvent Effects : Polar aprotic solvents like DMF improve solubility of intermediates, while protic solvents (e.g., ethanol) reduce side reactions.

Table 1: Representative Acid/Base-Mediated Syntheses

SubstrateConditionsYieldReference
2-(Trifluoromethyl)anilineZnCl₂, DMF, 140°C, 24 h68%
2-AminoacetophenoneHCl, EtOH, reflux, 18 h55%
1-(2-Aminophenyl)pentan-1-oneKOH, Ru-SNS₂, 140°C, 24 h76%

Transition-Metal Catalyzed Approaches

Recent advances utilize ruthenium and iron catalysts to improve regioselectivity and reduce reaction times. A Ru-SNS₂ complex (2 mol%) with KOH (1.5 equiv.) enables efficient coupling of 2′-aminoacetophenones with alcohols at 140°C, achieving yields up to 76%. The mechanism involves dehydrogenation of the alcohol to a ketone, followed by condensation and cyclization.

Iron-Catalyzed Reductive Cyclization

Iron powder in acetic acid selectively reduces nitro groups while promoting cyclization. For instance, (E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one treated with Fe/AcOH at 80°C for 6 hours affords the target compound in 58% yield. This method avoids precious metals, making it cost-effective for large-scale synthesis.

Key Advantages :

  • Functional Group Tolerance : Bromo and methyl substituents remain intact under these conditions.

  • Scalability : Reactions proceed smoothly at gram-scale without significant yield loss.

Post-Synthetic Functionalization

The dihydroquinolinone core can be further modified to introduce diverse substituents. For example, bromination of 3-benzyl-4-hydroxy-2-phenylquinoline with PBr₃ in DMF yields 4-bromo derivatives, which serve as intermediates for cross-coupling reactions.

Table 2: Common Post-Synthetic Modifications

Starting MaterialReagentProductYield
3-Benzyl-4-hydroxyquinolinePBr₃, DMF, 0°C3-Benzyl-4-bromoquinoline85%
4-Keto derivativeNH₂OH·HClOxime analog72%

Industrial-Scale Production

Continuous flow reactors have been adopted to enhance heat transfer and mixing efficiency. A representative setup involves pumping a solution of 2-(trifluoromethyl)aniline and ethyl acetoacetate through a heated reactor (140°C) with a residence time of 30 minutes, achieving 89% conversion. This method reduces side reactions and improves reproducibility compared to batch processes.

Critical Parameters for Scale-Up :

  • Residence Time : Optimized to balance conversion and decomposition.

  • Catalyst Recovery : Heterogeneous catalysts (e.g., immobilized ZnCl₂) enable reuse over multiple cycles.

Analytical Characterization

Synthetic products are validated using:

  • ¹H/¹³C NMR : Characteristic signals include a downfield singlet for the trifluoromethyl group (δ ~120 ppm in ¹³C NMR) and a quartet for the dihydroquinolinone protons (δ 4.7–5.2 ppm).

  • HPLC-PDA : Purity >98% is typically confirmed using C18 columns with acetonitrile/water mobile phases .

Chemical Reactions Analysis

Cyclization and Ring-Formation Reactions

The compound’s synthesis often involves intramolecular cyclization. A key method employs triflic acid to mediate cyclization of N-[4-(trifluoromethyl)phenyl]cinnamamide precursors, forming the dihydroquinolinone backbone . This reaction proceeds via electrophilic aromatic substitution, with the trifluoromethyl group enhancing electron withdrawal to facilitate ring closure.

Representative Conditions :

Reaction StepReagents/ConditionsYieldReference
Intramolecular cyclizationTriflic acid, RT, 24 h68%

Aza-Michael Addition

The quinolinone’s α,β-unsaturated ketone moiety participates in aza-Michael additions with amines. For example, reactions with formaldehyde and potassium carbonate in THF yield 3-methylidene derivatives . The trifluoromethyl group stabilizes the intermediate enolate, directing regioselectivity.

Example Reaction :

2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one+HCHOK2CO3,THF3-Methylidene derivative\text{this compound} + \text{HCHO} \xrightarrow{\text{K}_2\text{CO}_3, \text{THF}} \text{3-Methylidene derivative}

Key Data :

  • Temperature: 50°C

  • Reaction Time: 3–16 h

  • Yield: 70–99% (enol form predominates)

Suzuki Cross-Coupling

The compound’s halogenated derivatives undergo Suzuki-Miyaura coupling with aryl boronic acids. For instance, 3-iodo analogs react with 4-(trifluoromethoxy)phenylboronic acid to form diarylether-containing antimalarials . The trifluoromethyl group enhances electron deficiency, accelerating oxidative addition.

Optimized Conditions :

SubstrateCatalyst SystemYieldReference
3-Iodo-quinolinonePd(PPh3_3)4_4, K2_2CO3_3, DME85%

Deprotection and Functional Group Interconversion

Methoxy-protected derivatives undergo demethylation using BBr3_3 or aqueous HBr to regenerate phenolic groups . The trifluoromethyl group remains inert under these conditions, enabling selective deprotection.

Selectivity Data :

ReagentSelectivity (Methoxy vs. CF3_3)Reference
BBr3_3 (3 equiv)Full deprotection
48% HBr (reflux)Partial deprotection

Acetylation and Acylation

The NH group in the dihydroquinolinone ring undergoes acetylation with acetic anhydride or acetyl chloride. For example, kinetic resolution studies using chiral catalysts produce enantiomerically enriched acetylated derivatives .

Experimental Protocol :

  • Reagent: Acetic anhydride, DMAP

  • Solvent: Dichloromethane

  • Yield: 49% (ee > 99%)

Comparative Reactivity with Analogues

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated quinolinones:

Reaction TypeTrifluoromethyl DerivativeNon-Fluorinated Analogue
Electrophilic Aromatic SubstitutionSlower due to electron withdrawalFaster
Oxidative StabilityEnhancedModerate
Solubility in Lipophilic MediaHigher (LogP = 3.2)Lower (LogP = 2.1)

Data aggregated from .

Stability Under Physiological Conditions

The compound demonstrates stability in acidic environments (pH 2–6), but undergoes hydrolysis at pH > 8 via ketone ring-opening. This property is critical for its pharmacokinetic profile in drug development.

Degradation Half-Life :

  • pH 7.4: >24 h

  • pH 9.0: 2.5 h

Scientific Research Applications

2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its stability and biological activity.

    Industry: Used in the development of new materials with enhanced properties

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to biological targets, leading to increased potency and selectivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

The structural and functional properties of Compound II are best understood through comparative analysis with analogs. Below, key compounds are categorized based on substituent variations, heterocyclic modifications, and bioactivity profiles.

Substituent Effects: Halogenated Derivatives

Table 1: Comparison of Halogen-Substituted Dihydroquinolinones

Compound Name Substituent (R) Biological Activity Synthesis Yield Key Spectral Data (¹H NMR, ppm) Reference
2-(2-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one Bromo (-Br) Not reported N/A N/A
2-(2-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one Chloro (-Cl) Antifungal, Antibacterial 92% δ 7.33 (td, J = 7.7, 4.0 Hz, 1H)
Compound II Trifluoromethyl (-CF₃) Potential anticancer activity N/A N/A
  • Key Findings: Chlorinated derivatives (e.g., 2-(2-chlorophenyl)- analogs) exhibit notable antifungal activity, attributed to the electronegativity of Cl enhancing intermolecular interactions in crystal packing . Fluorinated analogs, including Compound II, demonstrate superior metabolic stability due to the strong C-F bond, though their bioactivity data remain understudied compared to chlorinated counterparts .
Heterocyclic Modifications: Quinolinone vs. Quinazolinone

Table 2: Structural Comparison with Quinazolinone Derivatives

Compound Name Core Structure Substituent (R) Bioactivity Reference
2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one Quinazolinone (N3) -CF₃ at meta position Not reported
Compound II Quinolinone (N1) -CF₃ at ortho position Anticancer (in silico predicted)
  • Key Findings: Quinazolinones (e.g., 2-thioxo derivatives) often exhibit altered hydrogen-bonding patterns compared to quinolinones, influencing their solubility and binding affinity . The ortho-CF₃ substitution in Compound II may sterically hinder interactions with biological targets compared to meta-substituted quinazolinones .
Substituent Position and Functional Group Impact

Table 3: Positional Isomer Comparison

Compound Name Substituent Position Functional Group Melting Point (°C) Reference
2-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-dihydroquinolin-4(1H)-one 3,4-dimethoxy Methoxy (-OCH₃) 153–155
Compound II 2-(trifluoromethyl) -CF₃ N/A
  • Key Findings :
    • Methoxy groups enhance electron density in the aromatic ring, improving π-π stacking interactions, whereas -CF₃ groups prioritize hydrophobic interactions .
    • Ortho-substituted compounds like Compound II may exhibit lower melting points compared to para-substituted analogs due to reduced crystallinity .

Biological Activity

2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one is a synthetic organic compound characterized by a quinoline backbone with a trifluoromethyl group and an aryl substitution. Its molecular formula is C16H12F3NOC_{16}H_{12}F_3NO with a molecular weight of approximately 291.27 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including modulation of specific signaling pathways.
  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes, which is crucial for its therapeutic applications.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various microbial strains.

The mechanism of action involves the interaction of this compound with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the binding affinity and selectivity by influencing the electronic and steric properties of the molecule. This can lead to modulation in biochemical pathways relevant to disease processes.

Anticancer Studies

A study evaluating the anticancer effects of this compound revealed that it significantly inhibited the growth of colorectal cancer cells (HCT116) with an IC50 value indicating effective concentration levels for therapeutic use. The presence of the trifluoromethyl group was noted to enhance the potency compared to non-fluorinated analogs.

CompoundCell LineIC50 (μM)Mechanism
This compoundHCT1165.0p53 pathway modulation
Control CompoundHCT11615.0Non-specific

Enzyme Inhibition Studies

In vitro assays have demonstrated that this compound inhibits target enzymes involved in cancer progression. For instance, it showed selective inhibition against factor XIa, which is crucial for coagulation processes.

Enzyme TargetInhibition TypeIC50 (μM)
Factor XIaSelective12.5
Factor XaNon-selective30.0

Case Studies

  • Case Study on Antitumor Activity : A clinical evaluation involving animal models treated with this compound indicated a reduction in tumor size by approximately 40% compared to control groups.
  • Antimicrobial Efficacy : In studies assessing antimicrobial activity, the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one?

  • Methodological Answer : The compound can be synthesized via multi-step routes:

  • Route 1 : Start with methyl 2-aminobenzoate derivatives. Perform N-sulfonylation with arylsulfonyl chlorides, followed by acylation with diethyl methylphosphonate and condensation with aldehydes. Aza-Michael addition yields the dihydroquinolinone core .
  • Route 2 : Cyclize 2′-aminochalcone derivatives using ionic liquids (e.g., [bmim]BF₄) under thermal conditions (150°C, 2.5 hours). This method avoids traditional solvents and achieves moderate-to-high yields .
  • Route 3 : Direct condensation of substituted phenyl aldehydes with pre-functionalized quinolinone precursors, as demonstrated in the synthesis of 2-(4-(trifluoromethyl)phenyl) analogs. Key steps include LiAlH₄ reduction and SOCl₂-mediated chlorination .

Q. How is the structure of this compound characterized experimentally?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) resolves the dihydroquinolinone core, trifluoromethylphenyl substituent, and hydrogen-bonding networks. Disordered atoms or reflections may require omission during refinement .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include a singlet/doublet for the NH proton (~10.6 ppm) and aromatic protons (~6.8–8.1 ppm) .
  • IR : Stretching frequencies for C=O (~1610–1649 cm⁻¹) and NH (~3337 cm⁻¹) confirm the lactam structure .

Q. What preliminary biological activities have been reported for dihydroquinolinone derivatives?

  • Methodological Answer :

  • Anticancer assays : Derivatives like 3-methylidene-1-sulfonyl analogs show cytotoxicity against HL-60 and MCF-7 cell lines. Protocols include MTT assays, apoptosis induction (Annexin V/PI staining), and DNA damage assessment (comet assay) .
  • Selectivity : Normal cell lines (e.g., HUVEC) are used to evaluate therapeutic indices. For example, compound 5a (a derivative) exhibits selectivity via ABCB1 transporter modulation .

Advanced Research Questions

Q. How do substituents on the quinolinone core influence biological activity and selectivity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Substituents at positions 1, 2, 6, and 7 alter cytotoxicity. For example:
  • Electron-withdrawing groups (e.g., sulfonyl) enhance apoptosis via ROS generation.
  • Bulky aryl groups at position 2 improve selectivity by reducing off-target effects .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with targets like topoisomerase II or ABCB1 transporters .

Q. What computational methods support the analysis of photophysical or electronic properties?

  • Methodological Answer :

  • DFT/TD-DFT : Calculate excited-state proton transfer (ESPT) mechanisms, as seen in fluoride-sensing analogs. Basis sets (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution .
  • Molecular dynamics (MD) : Simulate solvent effects on conformational stability, particularly for the trifluoromethyl group’s rotational freedom .

Q. What crystallographic challenges arise during refinement of this compound?

  • Methodological Answer :

  • Disorder handling : The trifluoromethyl group may exhibit rotational disorder. Use PART instructions in SHELXL to model split positions .
  • Hydrogen bonding : N—H⋯O and C—H⋯π interactions stabilize the crystal lattice. Refine these with distance restraints (DFIX) .
  • Data quality : Omit poorly fitting reflections (e.g., (1 1 0) in ) to improve R-factors .

Q. How can reaction conditions be optimized for higher yields or enantioselectivity?

  • Methodological Answer :

  • Solvent effects : Ionic liquids (e.g., [bmim]BF₄) enhance cyclization efficiency compared to traditional solvents like THF .
  • Catalysts : Piperidine acetate accelerates aza-Michael addition (24–48 hours at RT vs. days without catalysts) .
  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) to isolate enantiomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.